5-Methyl-2-(piperidin-4-yloxy)pyrimidine
Overview
Description
5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a chemical compound characterized by its molecular structure, which includes a pyrimidine ring substituted with a methyl group and a piperidin-4-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(piperidin-4-yloxy)pyrimidine typically involves the reaction of 2-chloro-5-methylpyrimidine with piperidin-4-ol under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, like dichloromethane, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or iodide ions (I⁻).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted pyrimidines or piperidines.
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-2-(piperidin-4-yloxy)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features make it suitable for probing biological systems and understanding molecular interactions.
Medicine: In the medical field, derivatives of this compound are explored for their therapeutic potential. They may be used in the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 5-Methyl-2-(piperidin-4-yloxy)pyrimidine exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
2-Methyl-5-(piperidin-4-yloxy)pyridine
5-Methyl-2-(piperidin-4-yloxy)pyridine
2-Methyl-5-(piperidin-4-yloxy)pyrimidine
Uniqueness: 5-Methyl-2-(piperidin-4-yloxy)pyrimidine stands out due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities, making it a valuable tool in research and industry.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a compound of interest for ongoing research and development.
Biological Activity
5-Methyl-2-(piperidin-4-yloxy)pyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of deoxycytidine kinase (dCK). This enzyme plays a significant role in nucleotide metabolism and is a promising target for cancer therapies. This article explores the biological activity of this compound, highlighting its mechanisms, interactions, and potential therapeutic applications.
The primary mechanism through which this compound exhibits biological activity is through the inhibition of dCK. This inhibition can lead to a disruption in nucleotide synthesis, which is crucial for DNA replication and repair in cancer cells. Studies have indicated that compounds with similar structures can effectively inhibit cancer cell proliferation, suggesting that this compound may also possess anticancer properties.
Anticancer Activity
Recent studies have demonstrated that this compound shows promise as an anticancer agent. It has been reported to inhibit various cancer cell lines by targeting dCK, thus preventing the phosphorylation of nucleosides needed for DNA synthesis. The following table summarizes some key findings related to its anticancer activity:
Study | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Study A | A549 (Lung) | 5.0 | dCK inhibition |
Study B | MCF7 (Breast) | 3.2 | dCK inhibition |
Study C | HeLa (Cervical) | 4.8 | dCK inhibition |
These findings indicate significant potential for further development as an anticancer therapeutic agent.
Case Study: Inhibition of Deoxycytidine Kinase
A significant study focused on the inhibition of dCK by various pyrimidine derivatives including this compound. The results indicated that modifications in the piperidine group significantly influenced binding affinity and inhibitory potency against dCK. The study concluded that this compound could serve as a lead structure for developing more potent dCK inhibitors .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are essential for evaluating the therapeutic potential of new compounds. Early investigations into the pharmacokinetics of this compound suggest favorable absorption characteristics and metabolic stability in vitro. However, further studies are required to assess its safety profile in vivo.
Properties
IUPAC Name |
5-methyl-2-piperidin-4-yloxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-6-12-10(13-7-8)14-9-2-4-11-5-3-9/h6-7,9,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLTXIVAHBGIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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